molecular formula C17H18N4OS B12243322 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

Cat. No.: B12243322
M. Wt: 326.4 g/mol
InChI Key: ZQNDMNWOOPOPFQ-UHFFFAOYSA-N
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Description

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring through a pyrimidin-2-yloxy methyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.

    Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Pyrimidin-2-yloxy Methyl Group Attachment: This step involves the reaction of the piperidine derivative with pyrimidin-2-yloxy methyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core with a piperidine ring and a pyrimidin-2-yloxy methyl group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C17H18N4OS/c1-2-7-15-14(6-1)20-17(23-15)21-10-3-5-13(11-21)12-22-16-18-8-4-9-19-16/h1-2,4,6-9,13H,3,5,10-12H2

InChI Key

ZQNDMNWOOPOPFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)COC4=NC=CC=N4

Origin of Product

United States

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